(2,4,5-Trichlorophenyl)hydrazine

Beschreibung

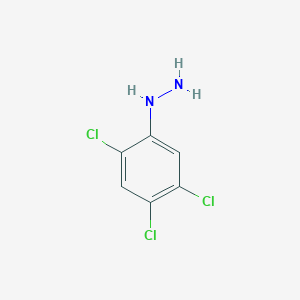

(2,4,5-Trichlorophenyl)hydrazine is an aromatic hydrazine derivative with the molecular formula C₆H₅Cl₃N₂ (molecular weight: 211.48 g/mol). This compound features a phenyl ring substituted with chlorine atoms at the 2-, 4-, and 5-positions, coupled with a hydrazine (-NH-NH₂) functional group. It is primarily utilized as a precursor in synthesizing azo dyes and pigments, such as Pigment Red 112 (C.I. 12370), which incorporates a (2,4,5-trichlorophenyl)azo group . Its reactivity and stability are influenced by the electron-withdrawing effects of the chlorine substituents, making it valuable in organic synthesis and industrial applications.

Eigenschaften

IUPAC Name |

(2,4,5-trichlorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJZMVJDDBTJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362528 | |

| Record name | (2,4,5-trichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-27-0 | |

| Record name | (2,4,5-trichlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of (2,4,5-Trichlorophenyl)hydrazine typically involves the following steps:

Chlorination of Aniline: Aniline is chlorinated to obtain 2,4,5-trichloroaniline.

Diazotization: The 2,4,5-trichloroaniline is then diazotized to form the corresponding diazonium salt.

Reduction: The diazonium salt is reduced using an alkali sulfite to produce 2,4,5-trichlorophenylhydrazinesulfamic acid salt.

Decomposition: The sulfamic acid salt is decomposed with an acid to form a hydrazinium salt.

Conversion: Finally, the hydrazinium salt is converted to this compound.

Analyse Chemischer Reaktionen

(2,4,5-Trichlorophenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler hydrazine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common reagents used in these reactions include alkali sulfites for reduction, acids for decomposition, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Synthesis Methods

(2,4,5-Trichlorophenyl)hydrazine can be synthesized through several methods, often involving the reaction of trichlorophenyl derivatives with hydrazine. One common approach includes the use of ethanol as a solvent and concentrated hydrochloric acid as a catalyst, leading to high yields of the desired product .

Table 1: Common Synthesis Conditions for this compound

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Ethanol Reaction | Ethanol | HCl (0.2 mL, 37%) | 90-95 |

| Alternative Approaches | Various | Various | Variable |

Biological Applications

2.1 Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

2.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Analytical Chemistry

3.1 Derivatization Agent

this compound is utilized as a derivatization reagent in High-Performance Liquid Chromatography (HPLC). It facilitates the quantification of formaldehyde and other carbonyl compounds by forming stable derivatives under basic conditions . This application is particularly valuable in food chemistry and environmental analysis.

Table 2: Applications in Analytical Chemistry

| Application | Methodology | Target Compound |

|---|---|---|

| HPLC Derivatization | TCPH Derivatization | Formaldehyde |

| Sensor Development | Colorimetric Sensors | Various Ions |

Environmental and Industrial Applications

4.1 Waste Treatment

The compound has been explored for its role in treating industrial waste, particularly in nuclear facilities where hydrazines are employed as reducing agents to remove oxygen from water systems . This application underscores the importance of this compound in maintaining operational safety in sensitive environments.

Case Studies

5.1 Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that at certain concentrations, the compound inhibited bacterial growth effectively compared to standard antibiotics .

5.2 Case Study: HPLC Analysis

In another study focusing on food safety, researchers utilized this compound to detect formaldehyde levels in flour samples. The method proved to be efficient and reliable for ensuring compliance with safety regulations .

Wirkmechanismus

The mechanism of action of (2,4,5-Trichlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrazone derivatives, which may inhibit specific enzymatic activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Isomers: 2,4,6-Trichlorophenylhydrazine

Key Differences :

- Substituent Arrangement : The 2,4,6-isomer places chlorine atoms symmetrically on the phenyl ring, leading to distinct electronic and steric effects compared to the asymmetrical 2,4,5-isomer.

- Molecular Weight : Both isomers share the same molecular formula (C₆H₅Cl₃N₂ ) and weight (211.48 g/mol), but their physical properties (e.g., melting point, solubility) differ due to crystal packing and polarity variations.

- Applications : The 2,4,6-isomer is less commonly reported in dye chemistry but may serve as a building block for specialty polymers or agrochemicals .

Table 1: Comparison of Trichlorophenylhydrazine Isomers

Halogen-Substituted Analogues

(2,4,5-Trifluorophenyl)hydrazine Hydrochloride

- Molecular Formula : C₆H₆ClF₃N₂ (MW: 198.57 g/mol).

- Key Differences : Fluorine’s higher electronegativity enhances the electron-withdrawing effect, increasing reactivity in nucleophilic substitutions. The hydrochloride salt form improves solubility in polar solvents.

- Applications : Used in pharmaceutical intermediates, particularly for indole derivatives via Fischer indole synthesis .

[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine

- Molecular Formula : C₇H₅Cl₂F₃N₂ (MW: 259.03 g/mol).

- Key Differences : The trifluoromethyl (-CF₃) group strongly withdraws electrons, stabilizing the hydrazine moiety and enhancing resistance to oxidation.

- Applications : Key precursor for azo dyes in materials science and high-performance pigments .

Table 2: Halogen-Substituted Phenylhydrazines

Research Findings and Industrial Relevance

- Dye Chemistry : this compound’s role in Pigment Red 112 highlights its importance in producing lightfast, thermally stable dyes for textiles and coatings .

- Pharmaceutical Intermediates : Fluorinated phenylhydrazines are increasingly used in synthesizing indole and pyridoindole derivatives with bioactive properties (e.g., MAO-B inhibitors) .

- Materials Science : The trifluoromethyl-substituted hydrazine derivatives show promise in advanced materials due to their resistance to degradation under UV exposure .

Biologische Aktivität

(2,4,5-Trichlorophenyl)hydrazine is a chlorinated aromatic compound that has garnered attention due to its biological activity and potential health implications. This article reviews the biological activities associated with this compound, including its toxicological effects, potential carcinogenicity, and its impact on human health based on diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is . It is characterized by a hydrazine functional group attached to a trichlorophenyl moiety, which contributes to its reactivity and biological interactions.

General Toxicity

This compound has been associated with several toxic effects. Studies indicate that exposure can lead to skin irritation, eye irritation, and systemic toxicity. The compound is classified as harmful if swallowed and can cause serious health issues upon prolonged exposure .

Carcinogenic Potential

Research indicates a potential link between exposure to this compound and various forms of cancer. Notably, case-control studies have shown associations between occupational exposure to chlorinated phenols and soft tissue sarcoma as well as non-Hodgkin lymphoma . The presence of contaminants like 2,3,7,8-tetrachlorodibenzo-para-dioxin (TCDD) in environments where this compound is used has raised concerns about its carcinogenicity .

The biological activity of this compound can be attributed to its ability to interact with cellular mechanisms. It has been observed to induce oxidative stress and alter cellular signaling pathways that may lead to carcinogenesis. The compound's structure allows it to form reactive metabolites that can damage DNA and disrupt normal cellular functions .

Case Studies

- Occupational Exposure : A study involving workers in a manufacturing plant revealed significant health effects linked to exposure to chlorinated compounds including this compound. Workers exhibited symptoms such as chloracne and elevated liver enzymes indicative of hepatic damage .

- Epidemiological Studies : A case-control study in New Zealand assessed the risk of soft tissue sarcoma among workers exposed to chlorophenols. The findings suggested an odds ratio indicating a higher risk among those with occupational exposure compared to controls .

Summary of Key Findings

| Study | Findings |

|---|---|

| Bleiberg et al. (1964) | Reported chloracne and liver damage among workers exposed to chlorinated phenols. |

| Kogevinas et al. (1995) | Indicated associations between exposure and increased cancer risk in occupational cohorts. |

| Eriksson et al. (1981) | Found links between chlorophenol exposure and soft tissue sarcoma incidence. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.